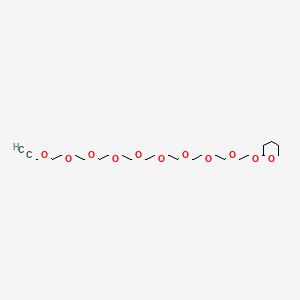
Propargyl-PEG9-THP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl-PEG9-THP: is a heterobifunctional polyethylene glycol (PEG) linker containing a propargyl group and a tetrahydropyranyl (THP) group. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation. The propargyl group can react with azide groups in various biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable tool in chemical biology and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propargyl-PEG9-THP is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain, followed by the introduction of a THP group. The synthesis typically involves the following steps:
PEGylation: The PEG chain is activated and functionalized with a propargyl group.
THP Protection: The terminal hydroxyl group of the PEG chain is protected with a THP group to prevent unwanted side reactions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Análisis De Reacciones Químicas
Types of Reactions: Propargyl-PEG9-THP primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the formation of a triazole ring by reacting the propargyl group with an azide group in the presence of a copper catalyst .
Common Reagents and Conditions:
Reagents: Azide-containing biomolecules, copper(I) catalysts (e.g., copper sulfate and sodium ascorbate).
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which can be used for various bioconjugation applications .
Aplicaciones Científicas De Investigación
Chemistry: Propargyl-PEG9-THP is widely used in the synthesis of complex molecules and polymers. Its ability to undergo click chemistry makes it a valuable tool for creating well-defined macromolecular structures .
Biology: In biological research, this compound is used for labeling and tracking biomolecules. It enables the attachment of fluorescent probes, drugs, or other functional groups to proteins, nucleic acids, and other biomolecules .
Medicine: this compound is used in the development of targeted drug delivery systems. By conjugating drugs to PEG chains, researchers can improve the solubility, stability, and bioavailability of therapeutic agents .
Industry: In industrial applications, this compound is used in the production of advanced materials, such as hydrogels and nanomaterials. Its ability to form stable linkages makes it suitable for creating durable and functional materials .
Mecanismo De Acción
Mechanism: The primary mechanism of action of Propargyl-PEG9-THP involves its participation in CuAAC reactions. The propargyl group reacts with azide groups to form a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation .
Molecular Targets and Pathways: The molecular targets of this compound are typically azide-containing biomolecules. The CuAAC reaction facilitates the formation of covalent bonds between the PEG linker and the target molecule, enabling the creation of conjugates with desired properties .
Comparación Con Compuestos Similares
Propargyl-PEG4-THP: Similar to Propargyl-PEG9-THP but with a shorter PEG chain, resulting in different solubility and reactivity properties.
Propargyl-PEG12-THP: Contains a longer PEG chain, which can affect the flexibility and spacing of the conjugated molecules.
Azido-PEG9-THP: Contains an azide group instead of a propargyl group, allowing it to participate in the inverse click chemistry reaction with alkynes.
Uniqueness: this compound is unique due to its balanced PEG chain length, which provides optimal solubility and reactivity for a wide range of applications. Its ability to undergo CuAAC reactions with high efficiency makes it a versatile tool in various fields of research and industry .
Propiedades
Fórmula molecular |
C26H48O11 |
|---|---|
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C26H48O11/c1-2-6-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-37-26-5-3-4-7-36-26/h1,26H,3-25H2 |
Clave InChI |
ROBNGOOQLKTXKS-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)
![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)
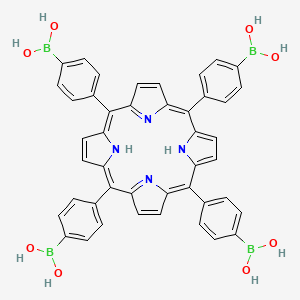
![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)
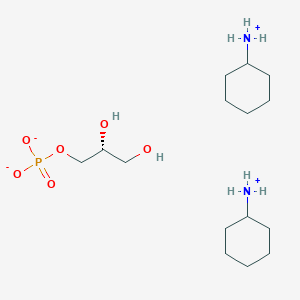
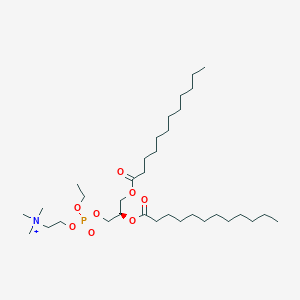

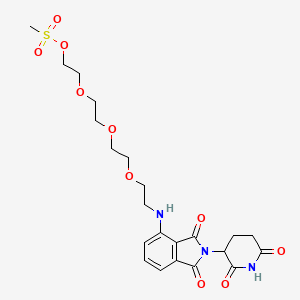


![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)

![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)
